molecular formula C8H9N3 B2789296 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine CAS No. 1552214-01-3

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

Cat. No. B2789296
CAS RN: 1552214-01-3
M. Wt: 147.181
InChI Key: VYXOFVYIPZCLRA-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a chemical compound with the CAS Number: 1552214-01-3 and a linear formula of C8H9N3 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1-methyl-1H-pyrrolo[3,2-c]pyridin-6-amine .


Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is 1S/C8H9N3/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3,(H2,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8 degrees Celsius .

Scientific Research Applications

Analgesic and Sedative Activity

The compound has been synthesized as a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity . The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test . All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .

Inhibition of Locomotor Activity

The new imides inhibited the locomotor activity in mice to a statistically significant extent . Two of them also prolonged the duration of thiopental sleep .

Blood Glucose Reduction

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

MPS1 Inhibition

The compound has been used in the discovery and optimization of potent and selective MPS1 inhibitors . This potent and selective chemical tool stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding .

Synthesis of N6-Substituted Derivatives

A series of N6-substituted 1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium halides were synthesized and reduced with sodium borohydride, showing this method to be applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXOFVYIPZCLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(C=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

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